6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a complex organic compound that features a unique structure combining a chloro-nitrophenyl group, an imidazo-thiazole ring, and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo-thiazole core, followed by the introduction of the chloro-nitrophenyl group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b]thiazole-2-carboxylic acid: Similar structure but lacks the chloro-nitrophenyl group.
4-Chloro-3-nitrophenylimidazo[2,1-b]thiazole: Similar but without the carboxylic acid group.
Uniqueness
6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H8ClN3O4S |
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Molecular Weight |
337.74 g/mol |
IUPAC Name |
6-(4-chloro-3-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O4S/c1-6-11(12(18)19)22-13-15-9(5-16(6)13)7-2-3-8(14)10(4-7)17(20)21/h2-5H,1H3,(H,18,19) |
InChI Key |
SVTFFZGTXIFRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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